![molecular formula C10H9F3N2O2 B2914191 3-{[4-(三氟甲基)吡啶-2-基]氧基}吡咯烷-2-酮 CAS No. 2199367-11-6](/img/structure/B2914191.png)

3-{[4-(三氟甲基)吡啶-2-基]氧基}吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

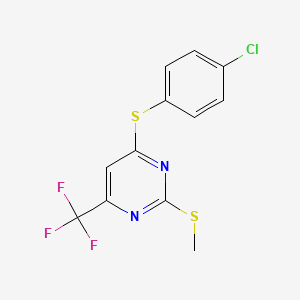

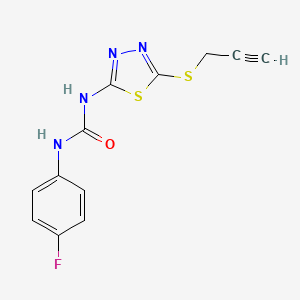

The compound “3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The pyridine ring has a trifluoromethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridin-2-yl group via an oxygen atom . The pyridin-2-yl group has a trifluoromethyl group attached to it . The exact three-dimensional structure would depend on the spatial orientation of these groups and the stereochemistry at the carbon atoms .科学研究应用

杂环化合物在药物化学中的应用

研究阐明了杂环化合物(如1,3,4-恶二唑和吡咯烷衍生物)的治疗意义,这些化合物与3-{[4-(三氟甲基)吡啶-2-基]氧基}吡咯烷-2-酮具有相同的结构特征或合成途径。这些化合物表现出广泛的生物活性,包括抗癌、抗真菌、抗菌和抗病毒特性。它们通过多重弱相互作用与各种酶和受体相互作用的能力,使其在开发新药方面具有价值(G. Verma 等人,2019; Giovanna Li Petri 等人,2021)。

配位化学和材料科学

含有吡啶和吡咯烷单元的化合物因其配位化学和材料特性而被广泛研究。这些化合物包括形成具有有趣的光谱、磁性和电化学性质的配合物。此类研究洞察了这些化合物在创建具有理想特性的新材料中的结构多功能性和应用潜力(M. Boča 等人,2011)。

有机化学和传感器开发

吡啶和吡咯烷衍生物固有的结构特征(如在 3-{[4-(三氟甲基)吡啶-2-基]氧基}吡咯烷-2-酮中发现的结构特征)已被用于设计光学传感器和有机荧光团。这些化合物已在环境监测、生物成像和化学传感器开发中找到应用,利用它们与各种分析物选择性相互作用的能力(Gitanjali Jindal 等人,2021)。

环境科学和可持续性

该研究还扩展到相关氟化化合物的环境归宿和降解。了解此类化合物在大气环境中的行为对于评估它们的长远影响至关重要,包括它们的持久性、生物蓄积潜力以及对人类健康和生态系统的影响。例如,对多氟烷基化学物质的微生物降解的研究揭示了减轻这些物质环境持久性的可能途径(Mohammad Sohel Rahman 等人,2014; Jinxia Liu & Sandra Mejia Avendaño,2013)。

作用机制

Target of Action

For instance, pyrrolidin-2-one derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-3-14-8(5-6)17-7-2-4-15-9(7)16/h1,3,5,7H,2,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZHLCOWVUWCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)

![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)